molecular formula C12H11NO3S B185436 3-Acetyl-1-(phenylsulfonyl)pyrrole CAS No. 81453-98-7

3-Acetyl-1-(phenylsulfonyl)pyrrole

Cat. No.: B185436
CAS No.: 81453-98-7
M. Wt: 249.29 g/mol
InChI Key: HTMLKRFQINMFRA-UHFFFAOYSA-N
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Description

3-Acetyl-1-(phenylsulfonyl)pyrrole is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of an acetyl group at the 3-position and a phenylsulfonyl group at the 1-position of the pyrrole ring. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole typically involves the reaction of pyrrole with phenylsulfonyl chloride in the presence of a base, followed by acetylation. One common method includes the use of acetyl chloride or acetic anhydride as the acetylating agents . The reaction conditions often involve the use of a solvent such as dichloromethane or toluene and a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(phenylsulfonyl)pyrrole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylsulfonyl group can act as a directing group, influencing the reactivity of the pyrrole ring. The acetyl group can also participate in nucleophilic addition and substitution reactions .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMLKRFQINMFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339383
Record name 3-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81453-98-7
Record name 3-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-1-(phenylsulfonyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 41.4 g of 1-(phenylsulfonyl-1H-pyrrole, prepared as described above, and 17.16 g of acetyl chloride in 200 ml of dichloroethane was added to a suspension of 32 g of aluminum chloride in 200 ml of dichloroethane. The reaction was stirred for one hour, poured onto a mixture of ice and concentrated hydrochloric acid and extracted several times with ether. The extracts were combined and evaporated. The residue was triturated with ether and the solid collected, giving 39 g of 3-acetyl-1-(phenylsulfonyl)-1H-pyrrole.
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17.16 g
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32 g
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200 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Acetyl-1-(phenylsulfonyl)pyrrole in the context of carbonic anhydrase research?

A1: While this compound itself did not exhibit carbonic anhydrase inhibition, its structural analogs, particularly pyrrole carboxamides, have shown promise as potential carbonic anhydrase inhibitors [, ]. This compound serves as a valuable starting point for synthesizing a variety of derivatives, including those with a sulfonamide moiety, which has been linked to enhanced carbonic anhydrase inhibition []. Researchers can modify this compound through reactions like the haloform reaction to obtain the corresponding carboxylic acid, which then serves as a precursor for synthesizing various amides with potential biological activity [].

Q2: How is this compound synthesized, and what are its potential applications in organic synthesis?

A2: this compound can be synthesized by reducing regioselectively produced 3-acetyl-1-(phenylsulfonyl)pyrroles to their corresponding alcohols and subsequently dehydrating them []. This compound is particularly interesting due to its ability to form stable vinylpyrroles, which can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles []. This characteristic makes this compound a valuable building block for synthesizing complex molecules like tetrahydroindole derivatives, which are important structural motifs in various natural products and pharmaceuticals [].

Q3: Can you elaborate on the importance of exploring various derivatives of this compound, particularly those incorporating a sulfonamide group?

A3: Research indicates that incorporating a sulfonamide moiety into pyrrole carboxamide derivatives can significantly enhance their ability to inhibit carbonic anhydrase []. For instance, a C-3 substituted sulfonamide derived from 1-(phenylsulfonyl)pyrrole demonstrated remarkable potency against carbonic anhydrase, representing the most effective inhibitor identified in the study []. This highlights the potential of modifying this compound to synthesize novel sulfonamide-containing compounds for therapeutic development, particularly for diseases where carbonic anhydrase modulation is a viable target.

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